molecular formula C11H6F16O3 B12086918 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12086918
M. Wt: 490.14 g/mol
InChI Key: NVHLNVDMJANENX-UHFFFAOYSA-N
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Description

    Chemical Name: 1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

    CAS Number: 1980038-82-1

    Molecular Formula: C11H8F12O2\text{C}_{11}\text{H}_8\text{F}_{12}\text{O}_2C11​H8​F12​O2​

    Molecular Weight: 400.16 g/mol

    Density: 1.536 g/cm³

    Boiling Point: 112 °C

    Refractive Index: 1.349

    MSDS: Available

  • Preparation Methods

      Synthetic Routes: Information on specific synthetic routes for this compound is limited. it can be prepared through esterification reactions involving the corresponding alcohol and methacrylic acid.

      Industrial Production: Industrial-scale production methods are proprietary, often held by manufacturers.

  • Chemical Reactions Analysis

      Reactivity: This compound is an ester, and it may undergo various reactions typical of esters, including hydrolysis, transesterification, and nucleophilic substitution.

      Common Reagents and Conditions: Alkaline hydrolysis (saponification) using sodium hydroxide or potassium hydroxide is a common method for breaking down esters. Acid-catalyzed transesterification with alcohols can also occur.

      Major Products: Hydrolysis yields the corresponding carboxylic acid and alcohol. Transesterification produces different esters.

  • Scientific Research Applications

      Chemistry: Used as a monomer in polymerization reactions to create fluorinated polymers with unique properties.

      Medicine: Not widely explored, but its hydrophobicity and stability may be relevant in drug delivery systems.

      Industry: Used in coatings, adhesives, and specialty materials due to its chemical resistance and low surface energy.

  • Mechanism of Action

    • Mechanism not extensively studied, but its fluorinated structure likely contributes to its chemical stability and repellent properties.
    • No specific molecular targets or pathways reported.
  • Comparison with Similar Compounds

      Similar Compounds: Other fluorinated esters, such as perfluoroalkyl acrylates and methacrylates, share some properties.

      Uniqueness: The combination of perfluoroheptyl and tetrafluoropropyl groups in this compound sets it apart.

    Biological Activity

    1H,1H,7H-Perfluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention in various fields due to its unique chemical properties. This compound is primarily studied for its potential applications in materials science and electrochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

    This compound is characterized by a perfluorinated hydrocarbon chain which imparts unique properties such as low surface energy and high thermal stability. The structure can be represented as follows:

    CnF2n+1C(O)(O)CmF2m+1\text{C}_n\text{F}_{2n+1}\text{C}(O)(O)\text{C}_m\text{F}_{2m+1}

    Where nn and mm correspond to the lengths of the perfluorinated chains. This configuration contributes to its hydrophobic nature and potential applications in coatings and lubricants.

    Biological Activity Overview

    The biological activity of this compound has been explored primarily in the context of its interaction with biological systems. Key areas of investigation include:

    • Toxicity Assessment : Studies have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and exposure levels.
    • Biocompatibility : The biocompatibility of fluorinated carbonates is essential for their use in biomedical applications such as drug delivery systems and implants.

    Toxicological Studies

    Recent research has focused on the toxicological profiles of similar fluorinated compounds. For example:

    • Cell Viability Assays : In vitro studies using cell lines have shown that exposure to fluorinated carbonates can lead to reduced cell viability at higher concentrations. A study demonstrated that concentrations above 100 µM significantly affected cell proliferation rates .
    • Genotoxicity Testing : Genotoxicity assays revealed that certain perfluorinated compounds could induce DNA damage in human cell lines, raising concerns about their long-term safety .

    Case Studies

    Several case studies have provided insights into the biological activity of related compounds:

    • Fluorinated Dialkyl Carbonates :
      • A study published in Small highlighted the potential of symmetrical fluorinated dialkyl carbonates as precursors for advanced materials. These compounds showed promising tribological characteristics but also raised questions regarding their environmental persistence and toxicity .
    • Electrolyte Applications :
      • Research on perfluoroalkyl-substituted ethylene carbonates indicated their effectiveness as electrolyte additives in lithium-ion batteries. However, the long-term effects on human health and the environment remain under scrutiny .

    Data Table: Summary of Biological Activity Findings

    Study ReferenceCompound StudiedKey FindingsBiological Impact
    Symmetrical Fluorinated Dialkyl CarbonatesImproved tribological propertiesPotential cytotoxicity at high concentrations
    Perfluoroalkyl-substituted Ethylene CarbonatesEffective electrolyte additivesConcerns over genotoxicity
    Various Fluorinated CompoundsInduced DNA damage in cell linesRisk of carcinogenic effects

    Properties

    Molecular Formula

    C11H6F16O3

    Molecular Weight

    490.14 g/mol

    IUPAC Name

    2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3-tetrafluoropropyl carbonate

    InChI

    InChI=1S/C11H6F16O3/c12-3(13)6(16,17)1-29-5(28)30-2-7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)4(14)15/h3-4H,1-2H2

    InChI Key

    NVHLNVDMJANENX-UHFFFAOYSA-N

    Canonical SMILES

    C(C(C(F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

    Origin of Product

    United States

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